![molecular formula C9H9N3O3 B2702348 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 43027-50-5](/img/structure/B2702348.png)

1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one

説明

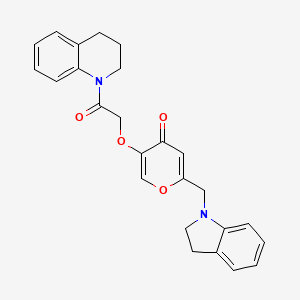

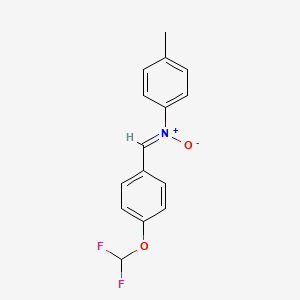

1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one is a compound with the empirical formula C9H9N3O3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzo[d]imidazol-2(3H)-one core with two methyl groups and a nitro group attached . The molecule has a molecular weight of 207.19 .科学的研究の応用

Sensing and Adsorption Properties

1,3-Dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one and related compounds have been explored for their potential in selectively sensing and adsorbing specific metals. For instance, nickel(II) and cadmium(II) architectures using rigid 1H-imidazol-4-yl containing ligands demonstrate diverse structural arrangements, contributing to their sensing and selective adsorption properties (Liu et al., 2017).

Role in Organic Magnetic Materials

Benzimidazole-based compounds, including variants of this compound, are significant in the study of organic magnetic materials. Their hydrogen bond interactions, as observed in nitroxide radicals derived from benzimidazole, play crucial roles in determining their magnetic properties (Ferrer et al., 2001).

Metal-Organic Frameworks (MOFs)

These compounds are used in the creation of metal-organic frameworks (MOFs). The structural diversity and sensing properties of MOFs developed using 1H-imidazol-4-yl-containing ligands have been a subject of considerable interest. These frameworks exhibit varying network structures, influencing their potential applications in sensing (Liu et al., 2018).

Synthesis and Catalysis

The compound and its derivatives are also involved in various synthetic processes. For example, the synthesis of 2-substituted benzimidazole derivatives using specific catalysts highlights its role in facilitating chemical reactions (Zolfigol et al., 2016). Additionally, the synthesis of tetrasubstituted imidazoles using related compounds as catalysts indicates its utility in creating complex organic structures (Zolfigol et al., 2015).

Electronic and Magnetic Studies

Its derivatives are studied for their electronic and magnetic properties. For instance, the synthesis and characterization of new pH-sensitive spin probes based on 4H-imidazole 3-oxides highlight its significance in the field of spectroscopy and magnetic studies (Kirilyuk et al., 2003).

Tuning Structural Topologies

Research on tuning structural topologies of coordination polymers through modifying the substitute group of organic ligand, including derivatives of this compound, demonstrates its versatility in influencing the structures of coordination polymers (Guo et al., 2013).

特性

IUPAC Name |

1,3-dimethyl-5-nitrobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-10-7-4-3-6(12(14)15)5-8(7)11(2)9(10)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEXWKZJLRGOOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethoxyphenyl)-4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2702266.png)

![6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2702267.png)

![2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine;hydrochloride](/img/structure/B2702273.png)

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2702278.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2702285.png)

![(Z)-2-(4-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2702287.png)